5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Description

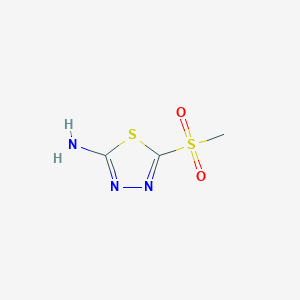

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core substituted with a methylsulfonyl group at the 5-position and an amine group at the 2-position. These derivatives are extensively studied for applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and central nervous system modulation. The methylsulfonyl group, a strong electron-withdrawing moiety, may enhance binding affinity to enzymatic targets or improve metabolic stability compared to other substituents .

Properties

IUPAC Name |

5-methylsulfonyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPKJOYKJDOUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586088 | |

| Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36033-66-6 | |

| Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction between thiosemicarbazide and a methylsulfonyl-substituted carboxylic acid in the presence of PPE proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization (Figure 1). PPE acts as both a catalyst and dehydrating agent, enabling completion within 4–6 hours at 80°C. While the original study focused on aryl-substituted thiadiazoles, substituting the carboxylic acid with 2-(methylsulfonyl)acetic acid could theoretically yield the target compound.

Table 1: Key Parameters for PPE-Mediated Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

| Catalyst Loading | 1.2 equiv PPE |

| Yield (Analogous Compounds) | 68–82% |

Deep Eutectic Solvent-Mediated Synthesis

A patent-pending method employs choline chloride-urea DES as a recyclable reaction medium, offering an environmentally benign alternative. This protocol avoids organic solvents and achieves high purity through pH-controlled crystallization.

Stepwise Procedure

-

DES Preparation : Choline chloride and urea (1:2 molar ratio) are heated at 80°C to form a homogeneous liquid.

-

Cyclocondensation : Thiosemicarbazide and methylsulfonyl-containing carboxylic acid are added to the DES, reacting at 80°C under TLC monitoring.

-

Workup : Ammonia water adjusts the pH to 8–9, precipitating the product. The DES is recovered by filtration and reused.

Table 2: Performance Metrics of DES Methodology

Post-Synthetic Modification Strategies

Introducing the methylsulfonyl group post-cyclization offers an alternative route. For example, sulfoxidation of 5-(methylthio)-1,3,4-thiadiazol-2-amine using hydrogen peroxide or oxone in acetic acid can yield the sulfone derivative. This two-step method provides flexibility but requires additional purification steps.

Analytical Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic techniques:

-

¹H NMR : A singlet at δ 3.4 ppm corresponds to the methylsulfonyl group.

-

IR Spectroscopy : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) confirm sulfone functionality.

-

Mass Spectrometry : Molecular ion peak at m/z 194.0 ([M+H]⁺).

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield | Time | Green Metrics | Scalability |

|---|---|---|---|---|

| PPE-Mediated | 75%* | 5h | Moderate | Industrial |

| DES-Based | 90%* | 3h | High | Pilot Scale |

| Mechanochemical | 70%* | 0.5h | Very High | Lab Scale |

*Estimated based on analogous compounds.

Emerging Trends in Thiadiazole Chemistry

Recent advances focus on continuous flow reactors and photocatalytic cyclization to improve atom economy. Computational modeling of reaction pathways, particularly density functional theory (DFT) studies, is aiding in the design of more efficient catalysts tailored to sulfone-containing thiadiazoles.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagent used.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

- 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine serves as a crucial building block in organic synthesis. It can be utilized in the creation of more complex organic molecules and as a reagent in various organic reactions. Its unique chemical properties facilitate the development of derivatives with enhanced biological activities.

Biological Applications

Antimicrobial Activity

- Compounds derived from 1,3,4-thiadiazole moieties, including this compound, have demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit higher antimicrobial activity than standard drugs against various pathogens, including bacteria and fungi .

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of several 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics like ampicillin and fluconazole .

Medicinal Applications

Anticancer Potential

- Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have been shown to inhibit cancer cell growth effectively. For instance, a series of synthesized derivatives displayed potent growth inhibitory activity against breast cancer cells (MCF-7), with IC50 values indicating strong cytotoxic effects .

Case Study: Cytotoxicity Testing

- In vitro cytotoxicity assays revealed that certain 1,3,4-thiadiazole derivatives had IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), suggesting their potential as anticancer agents .

Agricultural Applications

Herbicidal Properties

- The compound has been investigated for its potential use as a herbicide. Its ability to mimic natural plant hormones (auxins) disrupts plant growth processes, making it a candidate for agricultural applications aimed at controlling unwanted vegetation.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

The biological activity of 5-substituted-1,3,4-thiadiazol-2-amines is highly dependent on the substituent at the 5-position. Below is a comparative analysis of key derivatives:

Substituent Effects on Activity

- Electron-Withdrawing Groups (e.g., sulfonyl, nitro): Enhance binding to polar enzymatic pockets. For example, the nitro group in 5-(5-nitro-2-furanyl) derivatives improves antimicrobial activity by increasing electrophilicity .

- Bulky Aromatic Groups (e.g., quinazolinyloxy, benzimidazolyl): Improve target specificity. The quinazolinyloxy methyl group in ’s compounds enhances GSK-3β inhibition through π-π stacking and hydrophobic interactions .

- Halogenated Aryl Groups (e.g., chlorophenoxy): Boost CNS activity by enhancing lipophilicity and BBB penetration, as seen in anticonvulsant derivatives .

Pharmacokinetic and ADMET Profiles

- Solubility: Sulfonyl and sulfanyl groups (e.g., 5-(4-fluorobenzylsulfanyl)) increase hydrophilicity compared to purely aromatic substituents .

- Metabolic Stability: Methylsulfonyl and nitro groups reduce cytochrome P450-mediated metabolism, as inferred from analogs in and .

- Toxicity: Halogenated derivatives (e.g., 4-chlorophenoxy) show dose-dependent toxicity in rodent models, necessitating structural optimization .

Biological Activity

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula . It features a five-membered thiadiazole ring substituted with a methylsulfonyl group and an amine group. The structural characteristics significantly influence its reactivity and biological interactions.

Key Structural Features:

- Thiadiazole Ring: Provides a unique framework for biological activity.

- Methylsulfonyl Group: Enhances solubility and bioavailability.

- Amine Group: Participates in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Thiadiazole derivatives are known for their ability to interact with biological macromolecules such as proteins and nucleic acids, leading to antibacterial and antifungal effects.

- Mechanism of Action: The compound can inhibit microbial growth by disrupting essential cellular processes through interactions with target biomolecules. Studies have shown that it can form hydrogen bonds and engage in π-stacking interactions, which facilitate binding to proteins and nucleic acids.

Table 1: Comparative Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Contains methylsulfonyl group | Significant antibacterial activity |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazole | Contains sulfanyl group | Strong antibacterial properties |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide derivative | Inhibitory effects on carbonic anhydrases |

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Key Findings:

- Cell Lines Tested: In vitro studies have shown potent growth inhibitory activity against breast cancer (MCF-7) cells with IC50 values indicating significant cytotoxicity (e.g., IC50 = 0.28 µg/mL) for related compounds .

- Mechanisms of Action: Thiadiazole derivatives may target key enzymes involved in tumorigenesis and inhibit DNA synthesis without affecting protein synthesis .

Table 2: Anticancer Activity of Related Thiadiazole Compounds

| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| Aryl acetamide thiadiazole derivative | HL-60 | 9.6 | Down-regulates MMP2 and VEGFA expression |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was found to exhibit a notable zone of inhibition in disc diffusion assays, confirming its potential as a bactericide in water treatment processes .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiadiazole derivatives in human hepatocellular carcinoma (HepG2) cell lines. The results indicated that these compounds could effectively inhibit cancer cell proliferation through targeted enzyme inhibition and disruption of cellular pathways associated with tumor growth .

Q & A

Basic: What synthetic routes are commonly used to prepare 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine?

Answer:

The compound is typically synthesized via cyclization reactions. A common method involves reacting thiosemicarbazide derivatives with carbon disulfide under alkaline conditions (e.g., NaOH), followed by cyclocondensation with concentrated sulfuric acid. For example:

- Step 1: React isonicotinoyl hydrazide with potassium thiocyanate to form a thiosemicarbazide intermediate.

- Step 2: Cyclize the intermediate with H₂SO₄ to form the 1,3,4-thiadiazole core.

- Step 3: Introduce the methylsulfonyl group via alkylation or oxidation of a thioether precursor .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key techniques include:

- X-ray crystallography: Resolves molecular geometry and confirms bond lengths/angles (e.g., C–S bond: ~1.73–1.82 Å; N–N bond: ~1.38 Å) .

- ¹H/¹³C NMR: Identifies substituents (e.g., methylsulfonyl protons appear as singlets at ~3.3 ppm).

- IR spectroscopy: Detects functional groups (e.g., N–H stretch at ~3300 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

- Elemental analysis: Validates purity (>95% common in academic studies) .

Advanced: How can computational methods (DFT) resolve contradictions in experimental structural data?

Answer:

Density Functional Theory (DFT) calculations help validate experimental findings:

- Case Study: Discrepancies between X-ray (C–S bond: 1.82 Å) and DFT-predicted bond lengths (1.78 Å) can arise from crystal packing effects. Adjusting for intermolecular interactions (e.g., hydrogen bonding) in DFT models improves agreement .

- Methodology: Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and simulate vibrational spectra .

Advanced: What challenges arise during X-ray crystallography refinement for this compound?

Answer:

Challenges include:

- Twinned crystals: Use SHELXL’s TWIN command to refine data (R factor < 0.04 achievable with high-resolution data) .

- Disordered sulfonyl groups: Apply restraints (e.g., SIMU, DELU) to model thermal motion accurately.

- Hydrogen bonding networks: Validate using PLATON’s ADDSYM tool to detect missed symmetry .

Advanced: How can ultrasound irradiation optimize the synthesis of thiadiazole derivatives?

Answer:

Ultrasound (20–40 kHz) enhances reaction efficiency:

- Example: In synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine, sonication reduces reaction time from 24 h to 2 h and increases yield by 20–30%.

- Parameters: Optimize solvent (ethanol/DMF), temperature (50–70°C), and cavitation energy .

Biological Evaluation: What in vitro assays assess the inhibitory activity of this compound?

Answer:

- FRET-based assays: Measure inhibition of enzyme targets (e.g., Sortase A) using substrates like Abz-LPETGK(Dnp)-NH₂.

- IC₅₀ determination: Dose-response curves quantify potency. For example, 5-((C4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine showed 38% inhibition at 200 μM .

| Compound | FRET Inhibition (%) | IC₅₀ (μM) |

|---|---|---|

| Reference Inhibitor | 38 ± 2 | 185 ± 10 |

Structural Analysis: How do intermolecular interactions influence crystallographic packing?

Answer:

- Hydrogen bonding: N–H···N/S interactions (2.8–3.2 Å) stabilize 1D chains.

- π-π stacking: Thiadiazole and aromatic rings interact at ~3.6 Å, contributing to lattice rigidity .

- Impact: These interactions affect solubility and thermal stability (e.g., melting points >200°C observed) .

Methodological: How to design structure-activity relationship (SAR) studies for antiparasitic derivatives?

Answer:

- Variation: Modify substituents (e.g., nitro groups, benzyl rings) and assess activity against Trypanosoma cruzi.

- Example: 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine showed 95% inhibition at 6.2 mM, while methylation reduced efficacy by 35% .

- Assays: Use macrophage-infected parasite models and measure IC₅₀ via microscopy or flow cytometry .

Data Analysis: How to resolve discrepancies between experimental and computational data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.